BVT-3498

描述

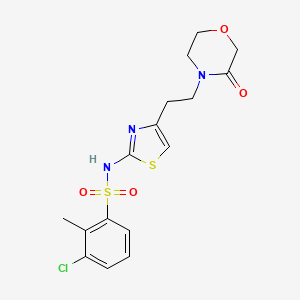

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-2-methyl-N-[4-[2-(3-oxomorpholin-4-yl)ethyl]-1,3-thiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O4S2/c1-11-13(17)3-2-4-14(11)26(22,23)19-16-18-12(10-25-16)5-6-20-7-8-24-9-15(20)21/h2-4,10H,5-9H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFZJEPHYDDFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=CS2)CCN3CCOCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376641-49-5 | |

| Record name | BVT-3498 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376641495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BVT-3498 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65TN3556FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BVT-3498: A Technical Overview of a Discontinued 11β-HSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Development of BVT-3498 was discontinued, and as a result, extensive peer-reviewed data on its specific mechanism of action, quantitative parameters, and detailed experimental protocols are not publicly available. This guide provides a comprehensive overview of the intended mechanism of action of this compound based on its classification as an 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor and includes representative data and methodologies for this class of compounds.

Core Mechanism of Action: Targeting Glucocorticoid Metabolism

This compound was developed as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme primarily responsible for the intracellular conversion of inactive cortisone to active cortisol.[1] By blocking this enzymatic activity, this compound aimed to reduce local cortisol concentrations in key metabolic tissues such as the liver and adipose tissue. Elevated cortisol levels are associated with insulin resistance and other features of the metabolic syndrome. Therefore, the therapeutic rationale for this compound was to improve insulin sensitivity and glycemic control in patients with type 2 diabetes.

The signaling pathway targeted by this compound is illustrated below.

Caption: Intracellular cortisol regulation by 11β-HSD1 and the inhibitory action of this compound.

Preclinical and Clinical Development Context

This compound, developed by Biovitrum, progressed to Phase II clinical trials for the treatment of type 2 diabetes.[2] The primary endpoint of these studies was to evaluate the compound's effect on improving glycemic control.[2] However, the development of this compound was later discontinued. While specific data from these trials are not publicly available, the general approach for evaluating 11β-HSD1 inhibitors involves a series of preclinical and clinical assessments.

Representative Preclinical Data for a Selective 11β-HSD1 Inhibitor

The following tables summarize the kind of quantitative data that would be generated in preclinical studies for a compound like this compound. Note: These are illustrative values and do not represent actual data for this compound.

Table 1: In Vitro Enzyme Inhibition

| Enzyme | IC50 (nM) | Selectivity vs. 11β-HSD2 |

| Human 11β-HSD1 | 10 | >1000-fold |

| Rodent 11β-HSD1 | 25 | >1000-fold |

Table 2: In Vivo Efficacy in a Diabetic Animal Model (e.g., db/db mice)

| Treatment Group | Dose (mg/kg) | Change in Fasting Glucose | Change in HbA1c |

| Vehicle Control | - | +15% | +1.2% |

| Compound X | 10 | -20% | -0.8% |

| Compound X | 30 | -35% | -1.5% |

Methodologies for Key Experiments

Detailed experimental protocols are crucial for understanding the mechanism of action of a drug candidate. Below are representative protocols for assays typically used in the development of 11β-HSD1 inhibitors.

11β-HSD1 Inhibition Assay (In Vitro)

Objective: To determine the in vitro potency of a test compound in inhibiting the conversion of cortisone to cortisol by 11β-HSD1.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

Cortisone substrate

-

NADPH cofactor

-

Test compound (e.g., this compound)

-

Scintillation proximity assay (SPA) beads

-

Anti-cortisol antibody

-

Tritiated cortisol

Protocol:

-

Prepare a reaction buffer containing NADPH.

-

Serially dilute the test compound to various concentrations.

-

Add the recombinant 11β-HSD1 enzyme, cortisone, and the test compound to the reaction buffer.

-

Incubate the mixture to allow the enzymatic reaction to proceed.

-

Stop the reaction.

-

Add SPA beads coated with an anti-cortisol antibody and a known amount of tritiated cortisol.

-

Allow the mixture to equilibrate. The amount of non-tritiated cortisol produced in the enzymatic reaction will compete with the tritiated cortisol for binding to the antibody-coated beads.

-

Measure the radioactivity using a scintillation counter. A lower signal indicates a higher concentration of cortisol produced, and therefore less inhibition by the test compound.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the 11β-HSD1 activity.

Caption: Workflow for an in vitro 11β-HSD1 inhibition assay.

Animal Model of Type 2 Diabetes (In Vivo)

Objective: To evaluate the in vivo efficacy of a test compound on glycemic control in a relevant animal model of type 2 diabetes.

Animal Model: Genetically diabetic mice (e.g., db/db mice) or diet-induced obese mice.

Protocol:

-

Acclimatize the animals to the housing conditions for at least one week.

-

Randomize the animals into different treatment groups (vehicle control, different doses of the test compound, and a positive control if applicable).

-

Administer the test compound or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).

-

Monitor body weight and food intake regularly.

-

At specified time points, collect blood samples for the measurement of fasting glucose and insulin levels.

-

Perform an oral glucose tolerance test (OGTT) to assess glucose disposal.

-

At the end of the study, collect terminal blood samples for HbA1c measurement and tissues (liver, adipose) for analysis of 11β-HSD1 activity and gene expression.

-

Analyze the data to determine the effect of the test compound on the key metabolic parameters.

Conclusion

This compound was a promising therapeutic candidate for type 2 diabetes based on its intended mechanism of action as a selective 11β-HSD1 inhibitor. While the discontinuation of its development means that specific data are not available in the public domain, the scientific rationale for targeting 11β-HSD1 in metabolic diseases remains an area of active research. The methodologies and representative data presented in this guide provide a framework for understanding the preclinical and early clinical evaluation of compounds in this class. Further investigation into the reasons for the discontinuation of this compound and other 11β-HSD1 inhibitors could provide valuable insights for future drug development efforts in this area.

References

BVT-3498: A Selective 11β-HSD1 Inhibitor - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT-3498, also known as AMG-311, is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol. Elevated cortisol levels in metabolic tissues are implicated in the pathogenesis of various conditions, including type 2 diabetes and obesity. This compound was developed as a therapeutic agent to mitigate the detrimental effects of excess glucocorticoid action in these tissues. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and clinical development history.

Introduction to 11β-HSD1 and Glucocorticoid Metabolism

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the prereceptor metabolism of glucocorticoids. It primarily functions as a reductase, catalyzing the conversion of hormonally inactive cortisone to the biologically active glucocorticoid, cortisol, particularly in key metabolic tissues such as the liver and adipose tissue.[1] This localized amplification of glucocorticoid action can contribute to the pathophysiology of the metabolic syndrome, including insulin resistance, central obesity, and hypertension.[1]

In contrast, the isoform 11β-HSD2 acts as a dehydrogenase, inactivating cortisol to cortisone, thereby protecting mineralocorticoid receptors from illicit occupation by cortisol. The selective inhibition of 11β-HSD1, without significantly affecting 11β-HSD2, has been a major focus of pharmaceutical research for the treatment of metabolic disorders.

This compound: A Selective Inhibitor of 11β-HSD1

This compound is a small molecule inhibitor designed to selectively target 11β-HSD1.

Mechanism of Action

This compound competitively inhibits the 11β-HSD1 enzyme, thereby reducing the intracellular conversion of cortisone to cortisol in target tissues. By lowering local cortisol concentrations, this compound is expected to ameliorate the downstream effects of excessive glucocorticoid receptor activation, such as increased gluconeogenesis in the liver and enhanced differentiation of pre-adipocytes in adipose tissue.

Signaling Pathway of 11β-HSD1 and the Effect of this compound

Caption: this compound inhibits 11β-HSD1, blocking cortisol production.

Quantitative Data

While specific proprietary data remains largely unpublished, this compound has been characterized as a potent inhibitor of 11β-HSD1.

| Parameter | Value | Reference |

| Target | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | [2] |

| Ki | Nanomolar range | [3] |

| Selectivity | High selectivity for 11β-HSD1 over 11β-HSD2 | [1] |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following are general methodologies commonly employed in the evaluation of 11β-HSD1 inhibitors.

In Vitro 11β-HSD1 Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 11β-HSD1.

Principle: This assay measures the conversion of a substrate (e.g., cortisone) to a product (e.g., cortisol) by recombinant human 11β-HSD1 in the presence of a necessary cofactor (NADPH). The inhibitory effect of the test compound is quantified by measuring the reduction in product formation.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

Cortisone (substrate)

-

NADPH (cofactor)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl with EDTA)

-

Detection system (e.g., Homogeneous Time Resolved Fluorescence - HTRF, or Scintillation Proximity Assay - SPA)

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the assay buffer, recombinant 11β-HSD1 enzyme, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding the substrate (cortisone) and cofactor (NADPH).

-

Incubate the plate at 37°C for a predetermined time.

-

Stop the reaction (e.g., by adding a stop solution containing a competitive inhibitor).

-

Quantify the amount of cortisol produced using a suitable detection method.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for In Vitro Inhibition Assay

Caption: Workflow for determining the IC50 of this compound.

Preclinical and Clinical Development

Preclinical Studies

Preclinical studies in various animal models of diabetes and obesity have demonstrated the proof-of-concept for selective 11β-HSD1 inhibition, showing improvements in glucose tolerance and reductions in body weight.[1] Specific preclinical data for this compound is not extensively published.

Clinical Trials

Biovitrum initiated a Phase II clinical trial for this compound in patients with type 2 diabetes. The primary endpoint of the study was to evaluate the effect of this compound on glycemic control. However, the development of this compound was subsequently discontinued. While the specific reasons for the termination have not been officially detailed in publicly available scientific literature, it is not uncommon for drug candidates to be discontinued during clinical development for various reasons, including lack of efficacy, adverse effects, or strategic business decisions.[4][5] In 2008, Biovitrum announced a strategic restructuring to focus on specialist care pharmaceuticals, which may have influenced the decision regarding primary care projects like this compound.[4]

Conclusion

This compound is a potent and selective inhibitor of 11β-HSD1 that reached Phase II clinical trials for the treatment of type 2 diabetes. The rationale for its development was based on the strong scientific evidence implicating localized glucocorticoid excess in the pathophysiology of metabolic diseases. Despite its promising preclinical profile, the clinical development of this compound was terminated. The story of this compound highlights the challenges in translating preclinical findings into clinical success for this class of compounds. Further research into the long-term effects and potential off-target activities of 11β-HSD1 inhibitors is crucial for the future development of this therapeutic strategy.

References

- 1. Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biovitrum Implements Strategic Restructuring of the R&D Organization | Sobi [sobi.com]

- 5. Biovitrum terminates preclinical program in obesity. All rights are returned by GlaxoSmithKline | Sobi [sobi.com]

The Role of 11β-HSD1 Inhibition in Glycemic Control: A Technical Overview

Disclaimer: The development of BVT-3498, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, was part of a therapeutic strategy aimed at improving glycemic control in type 2 diabetes. However, public information regarding its clinical development is limited, and the program is understood to be discontinued. This technical guide will, therefore, focus on the broader role of 11β-HSD1 inhibitors in glycemic control, utilizing publicly available data from clinical trials of other compounds in this class to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Rationale for 11β-HSD1 Inhibition in Type 2 Diabetes

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in the tissue-specific regulation of glucocorticoid activity. It primarily functions to convert inactive cortisone into active cortisol, a potent glucocorticoid.[1][2] Elevated levels of cortisol are known to contribute to insulin resistance, a key pathological feature of type 2 diabetes.[3] In individuals with obesity and type 2 diabetes, the expression and activity of 11β-HSD1 are often upregulated in metabolic tissues such as the liver and adipose tissue.[2][4] This localized increase in cortisol production is believed to exacerbate insulin resistance and hyperglycemia.[1]

The therapeutic hypothesis for 11β-HSD1 inhibitors, such as this compound, is that by selectively blocking this enzyme, the intracellular conversion of cortisone to cortisol can be reduced in key metabolic tissues. This, in turn, is expected to decrease the local glucocorticoid-mediated antagonism of insulin action, leading to improved insulin sensitivity and better glycemic control.[5]

Mechanism of Action and Signaling Pathway

The mechanism by which 11β-HSD1 inhibition is proposed to improve glycemic control is centered on mitigating the negative effects of excess cortisol on insulin signaling. In insulin-sensitive tissues like the liver, adipose tissue, and skeletal muscle, cortisol, upon binding to its glucocorticoid receptor (GR), can interfere with the insulin signaling cascade.

One of the key mechanisms involves the activation of the c-Jun N-terminal kinase (JNK) pathway by the cortisol-GR complex. Activated JNK can then phosphorylate the insulin receptor substrate 1 (IRS-1) at serine residues, which inhibits the normal insulin-induced tyrosine phosphorylation of IRS-1.[6] This impairment of IRS-1 function disrupts the downstream signaling cascade, including the activation of phosphatidylinositol 3-kinase (PI3K) and Akt (also known as protein kinase B), which are essential for glucose uptake and metabolism.[7] By inhibiting 11β-HSD1, the localized production of cortisol is reduced, leading to decreased GR activation, reduced JNK-mediated inhibition of insulin signaling, and ultimately, enhanced insulin sensitivity.[3]

Clinical Efficacy of 11β-HSD1 Inhibitors in Type 2 Diabetes

While specific data for this compound is unavailable, clinical trials of other selective 11β-HSD1 inhibitors have demonstrated modest improvements in glycemic control and other metabolic parameters. The following tables summarize key quantitative data from these studies.

Table 1: Glycemic Control Parameters

| Compound | Study | Dose | Duration | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) |

| INCB13739 | Rosenstock et al. | 200 mg/day | 12 weeks | -0.6% (p<0.01 vs. placebo)[8] | -24 mg/dL (p<0.01 vs. placebo)[8] |

| AZD4017 | Cusi et al. | 400 mg BID | 12 weeks | Not Reported | Not Reported |

Table 2: Lipid and Other Metabolic Parameters

| Compound | Study | Dose | Duration | Change in Total Cholesterol (mg/dL) | Change in LDL Cholesterol (mg/dL) | Change in Triglycerides (mg/dL) | Change in Body Weight (kg) |

| INCB13739 | Rosenstock et al. | 200 mg/day | 12 weeks | -7 mg/dL[8] | -17 mg/dL[8] | -74 mg/dL[8] | Modest decrease[8] |

| AZD4017 | Cusi et al. | 400 mg BID | 12 weeks | No significant change | No significant change | No significant change | No significant change |

*In a prespecified analysis of hyperlipidemic patients.[8]

Experimental Protocols for Clinical Evaluation

The following represents a generalized experimental protocol for a Phase II clinical trial of an 11β-HSD1 inhibitor in patients with type 2 diabetes, based on publicly available information from trials of similar compounds.

4.1 Study Design

A randomized, double-blind, placebo-controlled, parallel-group study is a common design for Phase II trials evaluating the efficacy and safety of new anti-diabetic agents.[8]

4.2 Patient Population

-

Inclusion Criteria:

-

Adults (e.g., 18-70 years of age).

-

Diagnosed with type 2 diabetes mellitus.

-

Inadequate glycemic control, defined by a screening HbA1c level within a specified range (e.g., 7.0% to 10.0%).[8]

-

Stable metformin monotherapy for a defined period (e.g., ≥ 1.5 g/day for at least 8 weeks) prior to screening.[8]

-

Body Mass Index (BMI) within a specified range (e.g., 25-40 kg/m ²).[9]

-

-

Exclusion Criteria:

-

Use of insulin or other anti-diabetic medications within a specified period.

-

History of type 1 diabetes or diabetic ketoacidosis.

-

Significant cardiovascular, renal, or hepatic disease.

-

Use of medications known to interfere with glucocorticoid metabolism.

-

4.3 Intervention

-

Investigational Product: The 11β-HSD1 inhibitor is administered orally at one or more fixed doses (e.g., 100 mg, 200 mg) once or twice daily.[8]

-

Control: A matching placebo is administered on the same schedule as the investigational product.

-

Duration: The treatment period typically ranges from 4 to 12 weeks to assess the primary endpoints.[8][9]

4.4 Outcome Measures

-

Primary Endpoint:

-

The primary efficacy endpoint is typically the change in HbA1c from baseline to the end of the treatment period.[8]

-

-

Secondary Endpoints:

-

Change in fasting plasma glucose.[8]

-

Change in fasting lipid profile (total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides).[8]

-

Change in body weight and BMI.[8]

-

Assessment of insulin resistance using methods such as the homeostasis model assessment of insulin resistance (HOMA-IR).[8]

-

Safety and tolerability, assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[8]

-

4.5 Pharmacodynamic Assessments

To confirm the mechanism of action, pharmacodynamic assessments may include:

-

Measurement of the urinary ratio of cortisol to cortisone metabolites (e.g., (tetrahydrocortisol + 5α-tetrahydrocortisol) / tetrahydrocortisone) to assess systemic 11β-HSD1 activity.[1]

-

Ex vivo measurement of 11β-HSD1 activity in subcutaneous adipose tissue biopsies.[9]

Conclusion

The inhibition of 11β-HSD1 represents a rational therapeutic target for the management of type 2 diabetes by addressing the underlying pathophysiology of insulin resistance. While the development of specific agents like this compound may have been halted, clinical studies with other 11β-HSD1 inhibitors have provided proof-of-concept for this mechanism, demonstrating modest improvements in glycemic control and lipid profiles. However, the magnitude of the clinical benefit observed to date has been a challenge for the continued development of this class of drugs for the primary indication of type 2 diabetes.[5] Further research may explore the potential of 11β-HSD1 inhibitors in specific patient populations or for other indications where glucocorticoid excess plays a pathogenic role.

References

- 1. mdpi.com [mdpi.com]

- 2. endocrine.org [endocrine.org]

- 3. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. 11β-HSD1 inhibitors for the treatment of type 2 diabetes and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

BVT-3498 and its Impact on Cortisol Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVT-3498, also known as AMG-311, is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid activity by converting inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol concentrations in key metabolic tissues such as the liver and adipose tissue. This mechanism of action has positioned this compound and similar 11β-HSD1 inhibitors as potential therapeutic agents for metabolic disorders, including type 2 diabetes. While public domain data specifically detailing the clinical outcomes for this compound are limited, this guide provides a comprehensive overview of its mechanism of action, the experimental protocols used to evaluate such compounds, and the expected effects on cortisol metabolism based on preclinical and related compound studies.

Core Mechanism of Action: Inhibition of 11β-HSD1

The primary effect of this compound on cortisol metabolism is its selective inhibition of the 11β-HSD1 enzyme.[1] This enzyme is responsible for the NADPH-dependent reduction of cortisone to cortisol, thereby amplifying local glucocorticoid action. In contrast, a second isoform, 11β-HSD2, inactivates cortisol to cortisone, primarily in mineralocorticoid-responsive tissues. By selectively targeting 11β-HSD1, this compound aims to decrease the production of active cortisol in tissues where excess glucocorticoid activity is detrimental, such as in states of metabolic disease.

Signaling Pathway of Cortisol Activation and this compound Inhibition

References

BVT-3498: A Preclinical Overview of a Selective 11β-HSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

BVT-3498, also known as AMG-311, is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Developed by Biovitrum in collaboration with Amgen, this compound was investigated as a potential therapeutic agent for type 2 diabetes. The primary mechanism of action of this compound is the inhibition of the conversion of inactive cortisone to active cortisol, particularly in metabolic tissues such as the liver and adipose tissue. By reducing local cortisol concentrations, this compound was hypothesized to improve insulin sensitivity and lower blood glucose levels. Although the clinical development of this compound was discontinued in 2005, the preclinical data provides valuable insights into the therapeutic potential of selective 11β-HSD1 inhibition.

Quantitative Preclinical Data

The following tables summarize the in vitro potency and selectivity of arylsulfonamidothiazole analogues, the chemical class to which this compound belongs. This data is derived from foundational preclinical studies and is representative of the activity of this class of compounds.

| Compound | Target Enzyme | IC50 (nM) | Selectivity vs. 11β-HSD2 |

| 2a | Human 11β-HSD1 | 52 | >200-fold |

| 2b | Murine 11β-HSD1 | 96 | >200-fold |

Table 1: In Vitro Inhibitory Activity of this compound Analogue Compounds[1][2][3]

Signaling Pathway and Mechanism of Action

This compound targets the 11β-HSD1 enzyme, which plays a crucial role in the glucocorticoid signaling pathway. The diagram below illustrates the mechanism of action.

Caption: Mechanism of this compound action in target cells.

Experimental Protocols

In Vitro 11β-HSD1 and 11β-HSD2 Inhibition Assay

The inhibitory activity of the compounds against human and murine 11β-HSD1 and 11β-HSD2 was determined using a scintillation proximity assay (SPA).[2][3]

Enzyme Source: Microsomes from Chinese hamster ovary (CHO) cells stably transfected with the respective human or murine enzyme.

Substrate: [³H]cortisone for 11β-HSD1 and [³H]cortisol for 11β-HSD2.

Cofactor: NADPH for 11β-HSD1 and NAD⁺ for 11β-HSD2.

Procedure:

-

Test compounds were pre-incubated with the enzyme and cofactor in a buffer solution.

-

The reaction was initiated by the addition of the radiolabeled substrate.

-

The reaction mixture was incubated at 37°C.

-

The reaction was terminated, and the amount of product ([³H]cortisol for 11β-HSD1 or [³H]cortisone for 11β-HSD2) was quantified using SPA beads coupled to a specific antibody.

-

IC50 values were calculated from the dose-response curves.

Caption: Workflow for the in vitro 11β-HSD1 inhibition assay.

In Vivo Efficacy in a Diabetic Mouse Model

The in vivo efficacy of the arylsulfonamidothiazole class of compounds was evaluated in a diabetic mouse model.[2][3]

Animal Model: Male KKAy mice, a model of genetic type 2 diabetes.

Treatment: The test compound (e.g., compound 2b) was administered orally.

Parameters Measured: Blood glucose levels.

Procedure:

-

Diabetic KKAy mice were fasted prior to the experiment.

-

A baseline blood glucose measurement was taken.

-

The test compound or vehicle was administered orally.

-

Blood glucose levels were monitored at various time points post-administration.

-

The effect of the compound on blood glucose was compared to the vehicle control group.

Caption: Experimental workflow for the in vivo efficacy study.

References

Phase I Clinical Trial of BVT-3498: A Retrospective Technical Analysis

Stockholm, Sweden – Early 2000s – Biovitrum, a Swedish pharmaceutical company, conducted a Phase I clinical trial for BVT-3498, a novel drug candidate for the treatment of type 2 diabetes. While detailed quantitative data and specific experimental protocols from this early-stage trial are not publicly available, this whitepaper provides a retrospective analysis based on the limited information disclosed and the known scientific context of diabetes drug development during that period.

Summary of Known Information

Biovitrum announced the initiation of a Phase II clinical trial for this compound in March 2003, indicating that the Phase I trial had been completed prior to this date.[1] The company positioned this compound as a novel treatment for type 2 diabetes with a mechanism of action that was distinct from existing glucose-lowering drugs. A key highlighted feature was its potential to avoid the risk of hypoglycemia. Additionally, it was suggested that this compound might have beneficial effects on body composition and lipid profiles, addressing other metabolic issues associated with insulin resistance.

Unfortunately, a comprehensive search of publicly available records, including scientific literature and historical company announcements, did not yield specific quantitative data from the Phase I trial. This level of detail for early-stage clinical trials, especially from over two decades ago, is often not released to the public domain.

Postulated Experimental Protocols

Based on standard practices for Phase I clinical trials for metabolic drugs, the following methodologies were likely employed:

Study Design: A single-center, randomized, double-blind, placebo-controlled, dose-escalation study.

Participant Population: A small cohort of healthy volunteers.

Primary Objectives:

-

To assess the safety and tolerability of single and multiple ascending doses of this compound.

-

To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound.

Secondary Objectives:

-

To evaluate the pharmacodynamic effects of this compound on glucose metabolism, potentially through oral glucose tolerance tests (OGTT).

Methodologies:

-

Safety and Tolerability: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis).

-

Pharmacokinetics: Serial blood sampling at predefined time points after drug administration to measure plasma concentrations of this compound and its potential metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacodynamics: Measurement of plasma glucose and insulin levels during OGTTs to assess the drug's effect on glucose disposal and insulin sensitivity.

Hypothetical Signaling Pathway and Experimental Workflow

Given that this compound was developed as a novel treatment for type 2 diabetes, its mechanism of action likely involved modulation of key nodes in the insulin signaling pathway. The following diagrams illustrate a generalized insulin signaling pathway and a plausible experimental workflow for a Phase I clinical trial of a diabetes drug.

References

Hypothetical Phase II Clinical Trial Design: An 11β-HSD1 Inhibitor for Type 2 Diabetes

Disclaimer: Publicly available information regarding the clinical development of BVT-3498, an 11β-HSD1 inhibitor for type 2 diabetes, is limited to a 2003 press release announcing the initiation of a Phase II trial.[1] No subsequent results or detailed study designs have been publicly disclosed, suggesting the program was likely discontinued. This document, therefore, presents a hypothetical yet technically detailed Phase II clinical trial design for a representative 11β-HSD1 inhibitor, herein referred to as "Gemini-11bI," based on the known mechanism of action and standard clinical trial methodologies for this therapeutic area.

Introduction

Type 2 diabetes mellitus (T2DM) is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. Glucocorticoids, such as cortisol, are known to contribute to insulin resistance and hyperglycemia. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in the peripheral activation of cortisol from its inactive precursor, cortisone, particularly in key metabolic tissues like the liver and adipose tissue. Inhibition of 11β-HSD1 is a therapeutic strategy aimed at reducing intracellular cortisol concentrations in these tissues, thereby improving insulin sensitivity and glycemic control without the risk of systemic cortisol depletion and associated adverse effects. This document outlines a comprehensive Phase II clinical trial design to evaluate the efficacy, safety, and dose-response of Gemini-11bI in patients with T2DM.

Signaling Pathway of 11β-HSD1 Inhibition

The therapeutic rationale for Gemini-11bI is based on its targeted inhibition of 11β-HSD1. By blocking this enzyme, Gemini-11bI aims to reduce the intracellular conversion of inactive cortisone to active cortisol within hepatocytes and adipocytes. This localized reduction in cortisol is expected to decrease hepatic glucose production and enhance insulin sensitivity in peripheral tissues, leading to improved glycemic control.

Clinical Trial Design and Objectives

This is a Phase IIa, randomized, double-blind, placebo-controlled, dose-ranging study to evaluate the efficacy and safety of Gemini-11bI in adults with inadequately controlled T2DM on a stable dose of metformin.

Primary Objective:

-

To assess the dose-dependent effect of Gemini-11bI on glycemic control, as measured by the change in hemoglobin A1c (HbA1c) from baseline to Week 12.

Secondary Objectives:

-

To evaluate the effect of Gemini-11bI on fasting plasma glucose (FPG).

-

To assess the effect of Gemini-11bI on body weight and lipid profiles.

-

To characterize the safety and tolerability profile of Gemini-11bI.

-

To evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) relationship of Gemini-11bI.

Patient Population and Dosing

The study will enroll approximately 200 subjects, randomized equally across four treatment arms.

| Parameter | Inclusion Criteria | Exclusion Criteria |

| Age | 18-70 years | --- |

| Diagnosis | Type 2 Diabetes Mellitus (per ADA guidelines) | Type 1 diabetes, history of ketoacidosis |

| Background Therapy | Stable dose of metformin (≥1500 mg/day) for ≥3 months | Use of other antidiabetic agents within 3 months |

| Glycemic Control | HbA1c between 7.5% and 10.5% | HbA1c > 10.5% |

| Renal Function | eGFR ≥ 60 mL/min/1.73m² | History of significant renal or hepatic disease |

| Other | --- | Uncontrolled hypertension, history of Cushing's syndrome or adrenal insufficiency |

| Treatment Arm | Investigational Product | Dose | Number of Subjects |

| Arm 1 | Gemini-11bI | 50 mg (Low Dose) | ~50 |

| Arm 2 | Gemini-11bI | 100 mg (Mid Dose) | ~50 |

| Arm 3 | Gemini-11bI | 200 mg (High Dose) | ~50 |

| Arm 4 | Placebo | Matched Placebo | ~50 |

Study Workflow and Assessments

The study will consist of a screening period, a 12-week treatment period, and a follow-up period.

Experimental Protocols

HbA1c Measurement

-

Methodology: Whole blood samples will be collected in EDTA tubes at baseline and Week 12. HbA1c levels will be measured using a National Glycohemoglobin Standardization Program (NGSP)-certified high-performance liquid chromatography (HPLC) assay. The laboratory performing the analysis will be blinded to the treatment allocation.

Fasting Plasma Glucose (FPG) Measurement

-

Methodology: Patients will be instructed to fast for at least 8 hours overnight prior to blood collection at baseline and all subsequent study visits. Blood will be collected in sodium fluoride/potassium oxalate tubes. Plasma glucose concentrations will be determined using a hexokinase enzymatic method on a validated clinical chemistry analyzer.

Pharmacokinetic (PK) Analysis

-

Methodology: Sparse blood samples for PK analysis will be collected at pre-dose and at 1, 2, 4, and 8 hours post-dose at Weeks 4 and 12. Plasma concentrations of Gemini-11bI will be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Key PK parameters (Cmax, Tmax, AUC) will be estimated using non-compartmental analysis.

Hypothetical Efficacy and Safety Outcomes

The following tables represent plausible outcomes for this hypothetical Phase II trial, designed to demonstrate a dose-dependent effect.

Table 1: Change in Glycemic Parameters from Baseline to Week 12 (Hypothetical Data)

| Parameter | Placebo (n=50) | Gemini-11bI 50 mg (n=50) | Gemini-11bI 100 mg (n=50) | Gemini-11bI 200 mg (n=50) |

| Baseline HbA1c (%) | 8.5 | 8.6 | 8.5 | 8.6 |

| Change in HbA1c (%) | -0.2 | -0.6 | -0.9 | -1.2 |

| Baseline FPG (mg/dL) | 180 | 182 | 179 | 181 |

| Change in FPG (mg/dL) | -5 | -15 | -25 | -35 |

Table 2: Change in Secondary Efficacy Parameters from Baseline to Week 12 (Hypothetical Data)

| Parameter | Placebo (n=50) | Gemini-11bI 50 mg (n=50) | Gemini-11bI 100 mg (n=50) | Gemini-11bI 200 mg (n=50) |

| Change in Body Weight (kg) | -0.5 | -1.0 | -1.5 | -2.0 |

| Change in LDL-C (mg/dL) | +2 | -5 | -8 | -12 |

| Change in HDL-C (mg/dL) | 0 | +2 | +4 | +5 |

Table 3: Summary of Adverse Events (Hypothetical Data)

| Adverse Event | Placebo (n=50) | Gemini-11bI 50 mg (n=50) | Gemini-11bI 100 mg (n=50) | Gemini-11bI 200 mg (n=50) |

| Any Adverse Event | 10 (20%) | 12 (24%) | 11 (22%) | 13 (26%) |

| Headache | 2 (4%) | 3 (6%) | 3 (6%) | 4 (8%) |

| Nasopharyngitis | 1 (2%) | 2 (4%) | 1 (2%) | 2 (4%) |

| Diarrhea | 1 (2%) | 1 (2%) | 2 (4%) | 1 (2%) |

| Serious Adverse Events | 0 | 0 | 0 | 0 |

| Hypoglycemic Events | 0 | 0 | 0 | 0 |

Conclusion

This hypothetical Phase II clinical trial is designed to robustly assess the efficacy, safety, and dose-response of the 11β-HSD1 inhibitor, Gemini-11bI, as an adjunct therapy for T2DM. The primary endpoint of change in HbA1c, supported by key secondary endpoints, will provide critical data to inform a go/no-go decision for subsequent Phase III development. The safety profile, particularly the absence of hypoglycemia, will be a key differentiator for this class of drugs. The successful completion of this study would provide strong evidence for the therapeutic potential of 11β-HSD1 inhibition in the management of type 2 diabetes.

References

The Discontinuation of BVT-3498: A Technical Analysis of a Promising Diabetes Candidate

Stockholm, Sweden - The development of BVT-3498, a once-promising oral medication for type 2 diabetes, was discontinued despite reaching Phase II clinical trials. This in-depth guide explores the scientific and strategic rationale behind this decision, drawing upon the available data for the drug class and the corporate landscape of its developer, Biovitrum (now Sobi). While specific clinical data for this compound remains largely unpublished, a comprehensive analysis of its mechanism of action, the broader clinical outcomes of similar compounds, and the strategic shifts within Biovitrum provides a clear picture of the factors leading to its discontinuation.

Executive Summary: A Confluence of Modest Efficacy and Shifting Corporate Strategy

The discontinuation of this compound's development can be attributed to a combination of two primary factors:

-

Suboptimal Clinical Efficacy Profile of the Drug Class: As a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), this compound belonged to a class of drugs that, despite promising preclinical data, demonstrated only modest improvements in glycemic control and other metabolic parameters in clinical trials. This limited efficacy, when compared to existing and emerging diabetes therapies, likely diminished its commercial viability.

-

Corporate Restructuring and Focus on Specialty Care: In 2008, Biovitrum initiated a significant strategic restructuring to concentrate its resources on the development and commercialization of treatments for rare diseases and specialist care indications. Type 2 diabetes, a primary care market, no longer aligned with this new strategic focus, leading to the out-licensing or termination of related projects.

While a definitive public statement detailing the termination of the this compound program is unavailable, the confluence of these factors provides a strong rationale for the decision.

This compound: Targeting the Glucocorticoid Pathway in Metabolic Disease

This compound is a highly selective inhibitor of 11β-HSD1, an enzyme primarily expressed in key metabolic tissues such as the liver and adipose tissue. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a potent glucocorticoid.

Signaling Pathway of 11β-HSD1 Inhibition

The therapeutic rationale for inhibiting 11β-HSD1 in type 2 diabetes is based on the known adverse metabolic effects of excess cortisol. By blocking 11β-HSD1, this compound aimed to reduce intracellular cortisol levels in target tissues, thereby mitigating its downstream effects on glucose metabolism, insulin sensitivity, and lipid profiles.

The Clinical Development Landscape for 11β-HSD1 Inhibitors

This compound was one of many 11β-HSD1 inhibitors to enter clinical development in the early 2000s. While preclinical studies in rodent models of diabetes and obesity were encouraging, the translation of these findings to human clinical trials was challenging.

Summary of Clinical Trial Outcomes for 11β-HSD1 Inhibitors

Phase II studies of various 11β-HSD1 inhibitors in patients with type 2 diabetes generally showed modest, though statistically significant, effects. The table below summarizes the typical findings for this drug class.

| Parameter | Typical Outcome in Phase II Trials |

| Glycated Hemoglobin (HbA1c) | Modest reduction (approx. 0.3-0.6%) |

| Fasting Plasma Glucose | Small to moderate decrease |

| Insulin Sensitivity | Some improvement, often not robust |

| Lipid Profile | Variable effects, sometimes with slight improvements in HDL and triglycerides |

| Body Weight | Generally neutral or a small decrease |

| Blood Pressure | Modest reductions observed with some compounds |

| Safety and Tolerability | Generally well-tolerated with few significant adverse events |

Note: This table represents a qualitative summary of findings across multiple 11β-HSD1 inhibitor programs and does not represent specific data for this compound, which is not publicly available.

The modest efficacy of 11β-HSD1 inhibitors, particularly in the context of a competitive landscape for diabetes treatments, likely made it difficult to justify the substantial investment required for Phase III trials and commercialization.

Representative Phase II Clinical Trial Protocol

While the specific protocol for the this compound Phase II trial is not public, a typical study design for an 11β-HSD1 inhibitor in type 2 diabetes during that period would have included the following elements.

Experimental Methodology

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Patients with type 2 diabetes inadequately controlled on diet and exercise or a stable dose of metformin. Key inclusion criteria would have included a specific range for HbA1c (e.g., 7.0% to 10.0%) and a certain body mass index (BMI).

-

Intervention: Patients would be randomized to receive one of several doses of the 11β-HSD1 inhibitor (e.g., this compound) or a matching placebo, administered orally once daily for a period of 12 to 24 weeks.

-

Primary Efficacy Endpoint: The primary outcome measure would typically be the change in HbA1c from baseline to the end of the treatment period.

-

Secondary Efficacy Endpoints: These would likely include changes in fasting plasma glucose, postprandial glucose, insulin sensitivity (assessed by HOMA-IR or hyperinsulinemic-euglycemic clamp), lipid profiles (total cholesterol, LDL, HDL, triglycerides), body weight, and blood pressure.

-

Safety and Tolerability Assessments: This would involve monitoring of adverse events, clinical laboratory tests (including liver function tests and adrenal steroid profiles), vital signs, and electrocardiograms.

Inferred Rationale for the Discontinuation of this compound

The decision to terminate the development of this compound can be visualized as a logical flow of contributing factors.

Conclusion

The story of this compound is a common one in the pharmaceutical industry, where promising preclinical science does not fully translate into clinically and commercially successful medicines. The discontinuation of its development was likely a pragmatic decision driven by a combination of a modest efficacy profile, which was a class-wide issue for 11β-HSD1 inhibitors in the context of type 2 diabetes, and a strategic pivot by Biovitrum towards the specialized and less competitive market of rare diseases. While this compound did not reach the market, the research into its mechanism of action contributed to a greater understanding of the role of glucocorticoids in metabolic disease.

BVT-3498 and Its Anticipated Impact on Lipid Profiles: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BVT-3498, a selective 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, was a promising therapeutic candidate for type 2 diabetes developed by Biovitrum. While the clinical development of this compound appears to have been discontinued, with no publicly available clinical data on its specific effects, its mechanism of action provides a strong basis for predicting its impact on lipid metabolism. This technical guide synthesizes the expected effects of this compound on lipid profiles by examining the preclinical rationale and clinical findings for other selective 11β-HSD1 inhibitors. Inhibition of 11β-HSD1 is anticipated to beneficially modulate lipid profiles by reducing key atherogenic lipoproteins and potentially increasing protective lipoproteins, addressing a critical component of the metabolic syndrome often associated with type 2 diabetes.

Introduction to this compound and its Mechanism of Action

This compound was developed by Biovitrum as a selective inhibitor of the enzyme 11β-HSD1.[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid. Elevated levels of cortisol in tissues such as the liver and adipose tissue are associated with insulin resistance and other metabolic abnormalities, including dyslipidemia. By inhibiting 11β-HSD1, this compound was designed to lower intracellular cortisol levels in these key metabolic tissues, thereby improving insulin sensitivity and having positive effects on the lipid profile.[1][2]

While a Phase II clinical trial for this compound was initiated in 2003 for type 2 diabetes, with the lipid profile as a monitored parameter, the results of this trial have not been publicly disclosed.[1][2] The development of this compound appears to have been halted, as no further information has been released by Biovitrum, which later became Swedish Orphan Biovitrum (Sobi).[3][4]

Anticipated Impact on Lipid Profile: Evidence from Class of 11β-HSD1 Inhibitors

Although specific data for this compound is unavailable, clinical trials of other selective 11β-HSD1 inhibitors have consistently demonstrated favorable effects on lipid profiles. A review of compounds that reached Phase II clinical trials indicated that this class of drugs improves the lipid profile in patients with type 2 diabetes.[5]

Another selective 11β-HSD1 inhibitor, AZD4017, showed significant improvements in the lipid profiles of patients in a Phase II trial.[6][7] These findings provide a strong indication of the likely effects of this compound on lipid metabolism.

Quantitative Data from a Representative 11β-HSD1 Inhibitor (AZD4017)

The following table summarizes the lipid profile changes observed in a 12-week, randomized, double-blind, placebo-controlled trial of AZD4017 in overweight women with idiopathic intracranial hypertension. This data serves as a surrogate to illustrate the potential impact of this compound.

| Parameter | Baseline (Mean ± SD) | Change from Baseline (Mean) | P-value |

| Total Cholesterol (mmol/L) | 4.6 ± 0.9 | -0.3 | <0.05 |

| HDL Cholesterol (mmol/L) | 1.2 ± 0.3 | +0.1 | <0.05 |

| LDL Cholesterol (mmol/L) | 2.8 ± 0.8 | -0.2 | NS |

| Triglycerides (mmol/L) | 1.3 ± 0.6 | -0.1 | NS |

| Cholesterol/HDL Ratio | 4.0 ± 1.1 | -0.5 | <0.01 |

| Data adapted from a study on AZD4017.[6][7] NS = Not Significant. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of 11β-HSD1 inhibition and a typical experimental workflow for assessing the impact of such an inhibitor on lipid profiles in a clinical trial setting.

Caption: Proposed mechanism of this compound via 11β-HSD1 inhibition.

Caption: A typical clinical trial workflow for lipid assessment.

Detailed Experimental Protocols

While the specific protocols for the this compound trials are not public, the following represents a standard methodology for assessing lipid profiles in a clinical trial for a metabolic drug, based on common practices and published studies of similar compounds.

Study Design

A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard.

-

Participants: Adults with a diagnosis of type 2 diabetes and dyslipidemia (e.g., elevated LDL-C and/or triglycerides).

-

Intervention: Oral administration of this compound at one or more dose levels, or a matching placebo, once daily for a predefined period (e.g., 12 to 24 weeks).

-

Primary Endpoint: Change from baseline in LDL cholesterol.

-

Secondary Endpoints: Changes from baseline in total cholesterol, HDL cholesterol, triglycerides, non-HDL cholesterol, and apolipoproteins (ApoA1, ApoB).

Blood Collection and Processing

-

Fasting: Subjects are required to fast for at least 12 hours prior to blood collection.

-

Sample Collection: Venous blood is collected into serum separator tubes (SST) and EDTA tubes at baseline and at specified follow-up visits.

-

Processing: Samples are allowed to clot at room temperature for 30 minutes and then centrifuged at 1500 x g for 15 minutes at 4°C. The resulting serum and plasma are aliquoted and stored at -80°C until analysis.

Lipid Panel Analysis

-

Instrumentation: Automated clinical chemistry analyzers (e.g., Roche Cobas, Abbott Architect) are typically used for the quantitative determination of lipid parameters.

-

Methods:

-

Total Cholesterol: Enzymatic, colorimetric method.

-

HDL Cholesterol: Homogeneous enzymatic assay after selective removal of non-HDL lipoproteins.

-

Triglycerides: Enzymatic, colorimetric method with glycerol phosphate oxidase.

-

LDL Cholesterol: Calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)) for triglyceride levels <400 mg/dL. Direct measurement methods are used for higher triglyceride levels.

-

Apolipoproteins: Immunoturbidimetric assays.

-

Conclusion

Although the clinical development of this compound was not completed, its mechanism as a selective 11β-HSD1 inhibitor strongly suggests a beneficial impact on the lipid profiles of patients with type 2 diabetes. The expected effects include a reduction in total cholesterol and an improvement in the cholesterol-to-HDL ratio, as demonstrated by other compounds in its class. These anticipated effects underscore the therapeutic potential of 11β-HSD1 inhibition for addressing the multifaceted nature of the metabolic syndrome. Further research into this class of compounds may yet yield valuable treatments for dyslipidemia and related cardiometabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Biovitrum initiates Phase II Study with its Diabetes [globenewswire.com]

- 3. Swedish Orphan Biovitrum - Wikipedia [en.wikipedia.org]

- 4. History | Sobi [sobi.com]

- 5. 11β-HSD1 inhibitors for the treatment of type 2 diabetes and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 11β-HSD1 Inhibition and its Impact on Body Composition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the effects of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors as a class of drugs on body composition. The specific investigational drug BVT-3498, an 11β-HSD1 inhibitor, began Phase II clinical trials in 2003 for type 2 diabetes with potential positive effects on body composition anticipated.[1] However, the development of this compound was discontinued, and detailed results regarding its specific impact on body composition are not publicly available. The information presented herein is based on studies of other selective 11β-HSD1 inhibitors.

Introduction to 11β-HSD1 and its Role in Metabolism

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the prereceptor metabolism of glucocorticoids. It primarily functions as an oxoreductase, converting inactive cortisone to active cortisol in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[2][3][4][5] This localized amplification of glucocorticoid action plays a significant role in regulating glucose homeostasis, lipid metabolism, and adipocyte differentiation.[2][3][6]

Dysregulation of 11β-HSD1 has been implicated in the pathophysiology of metabolic syndrome, including obesity and type 2 diabetes.[6][7] Consequently, selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy to mitigate the adverse effects of excess glucocorticoid activity in metabolic tissues.[6][7]

The Impact of 11β-HSD1 Inhibition on Body Composition

Preclinical and clinical studies of selective 11β-HSD1 inhibitors have demonstrated their potential to favorably alter body composition. The primary effects observed are a reduction in fat mass and an increase in lean body mass.

Effects on Fat Mass

Inhibition of 11β-HSD1 in adipose tissue reduces the local conversion of cortisone to cortisol, thereby decreasing glucocorticoid receptor activation. This has several downstream effects that contribute to a reduction in fat mass:

-

Inhibition of Adipogenesis: Glucocorticoids are known to promote the differentiation of preadipocytes into mature fat cells. By reducing local cortisol levels, 11β-HSD1 inhibitors can attenuate this process.[6][7]

-

Decreased Lipolysis: While glucocorticoids can have complex effects on lipolysis, their chronic excess in visceral fat is associated with increased fat storage. Inhibition of 11β-HSD1 has been shown to decrease glycerol release from adipose tissue, indicative of reduced lipolysis.[2][3]

Effects on Lean Body Mass

A notable finding from clinical studies with 11β-HSD1 inhibitors is the observed increase in lean muscle mass.[8][9][10] In a phase II clinical trial of the 11β-HSD1 inhibitor AZD4017 in overweight females, a significant increase in total lean mass was observed after 12 weeks of treatment.[8][9][10] The underlying mechanisms are thought to involve the attenuation of the catabolic effects of glucocorticoids on skeletal muscle. Glucocorticoid excess is known to promote muscle protein breakdown, and by reducing intramuscular cortisol levels, 11β-HSD1 inhibitors may shift the balance towards protein synthesis and muscle growth.[5]

Quantitative Data on Body Composition Changes

The following table summarizes the quantitative data from a key clinical study on the 11β-HSD1 inhibitor AZD4017.

| Parameter | Treatment Group (AZD4017) | Placebo Group | p-value | Reference |

| Change in Total Lean Mass | +1.2% | No significant change | <0.001 | [8][9] |

| Change in Total Body Weight | No significant change | No significant change | - | [8] |

| Change in Total Fat Mass | No significant change | No significant change | - | [8] |

Experimental Protocols

The assessment of body composition changes in response to 11β-HSD1 inhibition involves both preclinical and clinical study designs.

Preclinical In Vivo Studies

-

Animal Models: Diet-induced obese (DIO) mice are commonly used to model the metabolic syndrome.[11][12] These animals are fed a high-fat diet to induce obesity, insulin resistance, and dyslipidemia.

-

Drug Administration: The 11β-HSD1 inhibitor is typically administered orally, mixed in the diet or via gavage.

-

Body Composition Analysis: Dual-energy X-ray absorptiometry (DXA) is a standard method to measure total body fat and lean mass in small animals.[11]

-

Metabolic Assessments: In addition to body composition, key metabolic parameters such as fasting glucose, insulin levels, and lipid profiles are measured.[11]

-

Tissue-Specific 11β-HSD1 Activity: Ex vivo assays are performed on liver and adipose tissue samples to confirm target engagement and the degree of enzyme inhibition.[11][12]

Clinical Trials

-

Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the efficacy and safety of 11β-HSD1 inhibitors in humans.[8][10]

-

Participant Population: Subjects with features of the metabolic syndrome, such as obesity and type 2 diabetes, are typically enrolled.[12]

-

Intervention: Participants receive the investigational drug or a placebo for a defined treatment period (e.g., 12 weeks).[8][10]

-

Body Composition Measurement: DXA is the preferred method for assessing changes in total and regional fat and lean mass due to its precision and reliability.[8]

-

Metabolic and Hormonal Profiling: A comprehensive panel of blood tests is conducted to measure lipids, glucose, insulin, and various hormones, including cortisol and androgens.[8][10]

-

Pharmacodynamic Assessments: The degree of 11β-HSD1 inhibition is often assessed by measuring the ratio of urinary cortisol to cortisone metabolites.[2]

Visualization of Pathways and Workflows

Signaling Pathway of 11β-HSD1 Action and Inhibition

Caption: Signaling pathway of 11β-HSD1 and its inhibition.

Generalized Experimental Workflow for a Clinical Trial

Caption: Generalized clinical trial workflow.

Conclusion

Selective inhibition of 11β-HSD1 represents a targeted approach to modulating glucocorticoid action in metabolic tissues. While specific data for this compound is unavailable, evidence from other compounds in this class suggests a favorable impact on body composition, characterized by an increase in lean mass and a potential reduction in fat mass. These effects underscore the therapeutic potential of 11β-HSD1 inhibitors in the management of metabolic disorders. Further research is warranted to fully elucidate the long-term effects and clinical benefits of this drug class on body composition and overall metabolic health.

References

- 1. Biovitrum initiates Phase II Study with its Diabetes [globenewswire.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 10. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

11β-HSD1 Inhibition: A Technical Guide to a Promising Therapeutic Strategy

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical intracellular enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues.[1] Dysregulation of 11β-HSD1 activity, particularly its overexpression in adipose tissue and liver, has been strongly implicated in the pathogenesis of metabolic syndrome, type 2 diabetes mellitus (T2DM), obesity, and Cushing's syndrome.[2][3][4] This has positioned the selective inhibition of 11β-HSD1 as a compelling therapeutic strategy. Preclinical studies in rodent models have demonstrated that inhibiting 11β-HSD1 leads to significant improvements in glycemic control, insulin sensitivity, lipid profiles, and body weight.[5][6] While clinical trials in humans have shown modest effects on glucose-lowering, the therapeutic potential for treating a cluster of metabolic abnormalities continues to drive research and development.[3][7] This whitepaper provides an in-depth technical guide on the core aspects of 11β-HSD1 inhibition, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to drug development professionals.

The Core Mechanism: 11β-HSD1 Signaling Pathway

11β-HSD1 is an NADPH-dependent enzyme located within the lumen of the endoplasmic reticulum (ER).[8] Its primary function in vivo is to act as an oxoreductase, regenerating active cortisol from inactive cortisone (or corticosterone from 11-dehydrocorticosterone in rodents).[9][10] This activity is critically dependent on the cofactor NADPH, which is supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH), also located in the ER lumen.[8] The locally generated cortisol can then bind to intracellular glucocorticoid receptors (GR), which translocate to the nucleus and regulate the transcription of target genes involved in glucose metabolism, adipogenesis, and inflammation.[9][11]

Role in Pathophysiology

The clinical features of glucocorticoid excess, as seen in Cushing's syndrome (e.g., visceral obesity, hyperglycemia, hypertension), closely resemble those of the metabolic syndrome.[2][3][4] While circulating cortisol levels are typically normal in metabolic syndrome, tissue-specific dysregulation of 11β-HSD1 leads to localized cortisol excess.[3][12]

-

Adipose Tissue: Increased 11β-HSD1 activity in adipose tissue promotes adipocyte differentiation and central obesity.[4][12] Mice overexpressing 11β-HSD1 specifically in fat develop visceral obesity and other features of metabolic syndrome.[2][13]

-

Liver: In the liver, cortisol generated by 11β-HSD1 enhances gluconeogenesis, contributing to hyperglycemia and insulin resistance.[14][15]

-

Inflammation: Pro-inflammatory cytokines can induce 11β-HSD1 expression in various cells, including adipocytes, creating a feedback loop that can exacerbate chronic low-grade inflammation associated with obesity.[9][16]

Preclinical Data on 11β-HSD1 Inhibition

Numerous preclinical studies using selective 11β-HSD1 inhibitors have provided robust proof-of-concept for this therapeutic strategy. Animal models, particularly diet-induced obese (DIO) mice, have been instrumental in demonstrating efficacy.

| Compound/Study | Animal Model | Dose | Key Findings | Reference |

| Compound 544 | Diet-Induced Obese (DIO) C57BL/6J Mice | 20 mg/kg, twice daily for 11 days | - 7% reduction in body weight- 12.1% reduction in food intake- 15% reduction in fasting glucose- Significant reduction in insulin levels | [6] |

| Compound 544 | High-Fat Diet/Streptozotocin (HF/STZ) Mice | 10 or 30 mg/kg | - 60% or 75% inhibition of whole-body 11β-reductase activity at 1 hour, respectively | [6] |

| CNX-010-49 | Diet-Induced Obese (DIO) C57B6/J Mice | 30 mg/kg, single dose | - 58% inhibition of hepatic 11β-HSD1 activity at 1 hour- 41% inhibition in adipose tissue at 1 hour- 15% reduction in fasting glucose after 5 weeks | [14] |

| KR-67500 | Diet-Induced Obese (DIO) C57BL/6 Mice | 50 mg/kg | - 80-90% inhibition in liver- 80% inhibition in adipose tissue | [14] |

| INU-101 | Type 2 Diabetic KKAy Mice | 30 mg/kg | - 41.3% decrease in fasting glycemia- 14.1% reduction in HbA1c- 36% inhibition in liver- ~65% inhibition in adipose tissue | [14] |

| Compound C | High-Fat Diet (HFD) C57BL/6J Mice | 4x higher dose | - >90% inhibition of liver 11β-HSD1- 17% reduction in body weight- 28% reduction in food intake- 22% reduction in glucose | [5] |

Clinical Data on 11β-HSD1 Inhibition

The translation of preclinical findings to human trials has been met with mixed success. While inhibitors are generally well-tolerated and demonstrate target engagement, the magnitude of metabolic improvements has often been modest.[7][17]

| Compound/Study | Population | Dose | Duration | Key Findings | Reference |

| BI 187004 | Overweight/Obese Men & T2DM Patients | >160 mg/day | 4 weeks | - ≥90% inhibition of 11β-HSD1 in adipose tissue- 95% decrease in cortisol/cortisone ratio- No significant improvement in glycemic control | [14][18] |

| Carbenoxolone (CBX) | Healthy Male Volunteers | 100 mg single dose; 300 mg/day for 72h | 72 hours | - Decreased cortisol generation- Decreased urinary (THF+5αTHF)/THE ratio- Decreased prednisone-induced glycerol release (lipolysis) in adipose tissue | [1][19] |

| INCB013739 | Patients with T2DM | Not specified | 28 days | - Improved insulin sensitivity- Lowered plasma cholesterol | [15][20] |

| S-707106 | Cushing's Syndrome & Autonomous Cortisol Secretion Patients | 200 mg daily, escalated to 200 mg twice daily | 24 weeks | - Did not meet primary endpoint (>20% responders for glucose tolerance)- AUC for glucose decreased by 7.1% at 12 weeks but only 2.7% at 24 weeks | [21] |

| SPI-62 | Phase 1 Trials | Single and multiple doses | N/A | - Generally well tolerated- Maximal inhibition of liver and brain 11β-HSD1- Decreased urinary cortisol metabolites | [22] |

Key Experimental Protocols

In Vitro Potency (IC50) Assessment

A common method for determining the half-maximal inhibitory concentration (IC50) is a competitive homogeneous time-resolved fluorescence (HTRF) assay.[5]

Protocol Outline:

-

Reaction Mixture: Prepare a mixture in a 384-well plate containing recombinant human 11β-HSD1, the substrate (cortisone), the cofactor (NADPH), and a NADPH regeneration system (glucose-6-phosphate and G6P dehydrogenase).

-

Compound Addition: Add the test inhibitor at various concentrations.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 25 minutes).

-

Stopping Reaction: Halt the reaction by adding a potent non-selective inhibitor (e.g., glycyrrhetinic acid) along with a cortisol-d2 (XL665) tracer.

-

Detection: Add an anti-cortisol antibody conjugated to a cryptate fluorophore.

-

Reading: After a 2-hour incubation at room temperature, measure the fluorescence at 665 nm and 620 nm. The ratio is used to calculate the amount of cortisol produced.

-

Analysis: Calculate IC50 values by plotting the inhibition of cortisol production against the log of the inhibitor concentration.[5]

Ex Vivo 11β-HSD1 Activity Assay

This assay measures enzyme activity in tissues harvested from animals treated with an inhibitor, providing a direct measure of target engagement.[5][23]

Protocol Outline:

-

Tissue Harvest: Euthanize animals (e.g., C57BL/6J mice) and rapidly harvest tissues of interest (liver, adipose, brain).

-

Incubation: Incubate fresh tissue samples in a medium containing a known concentration of radiolabeled substrate, [3H]cortisone. Incubation times vary by tissue (e.g., liver: 10 min; adipose: 60 min).

-

Steroid Extraction: Stop the reaction and extract the steroids from the medium using an organic solvent like ethyl acetate.

-

Separation: Separate the substrate ([3H]cortisone) from the product ([3H]cortisol) using reverse-phase high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radiolabeled cortisone and cortisol using a scintillation counter.

-

Analysis: Calculate the percent conversion of cortisone to cortisol. The reduction in this percentage in treated animals compared to vehicle controls indicates the degree of enzyme inhibition.[5]

In Vivo Animal Model: Diet-Induced Obesity (DIO)

The DIO mouse model is widely used to test the efficacy of 11β-HSD1 inhibitors on metabolic parameters.[6]

Protocol Outline:

-

Induction: Wean male C57BL/6J mice onto a high-fat diet (e.g., 45-60% kcal from fat) for several months until they develop obesity, hyperglycemia, and hyperinsulinemia.

-

Treatment: Randomize weight-matched obese mice into treatment (inhibitor) and vehicle control groups. Administer the compound orally (per os) at a specified dose and frequency (e.g., 20 mg/kg, twice daily).

-

Monitoring: Monitor body weight and food intake daily.

-

Metabolic Assessment: At the end of the treatment period (e.g., 11 days), measure key metabolic endpoints after an overnight fast, including:

-

Fasting blood glucose

-

Fasting plasma insulin

-

Lipid panel (triglycerides, cholesterol)

-

-

Glucose Tolerance Test (Optional): Perform an oral or intraperitoneal glucose tolerance test (OGTT/IPGTT) to assess improvements in insulin sensitivity.[6]

Clinical Trial Protocol (Phase IIa Example)

This protocol outlines a study to assess the efficacy and safety of an 11β-HSD1 inhibitor in patients with metabolic disease.[21][22]

Protocol Outline:

-

Patient Population: Recruit patients with a confirmed diagnosis (e.g., T2DM, Cushing's syndrome, or Autonomous Cortisol Secretion) and specific inclusion criteria (e.g., impaired glucose tolerance).

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Intervention: Patients are randomized to receive either the 11β-HSD1 inhibitor (e.g., 200 mg daily) or a matching placebo for a defined period (e.g., 12-24 weeks).

-

Primary Outcome Measure: Define a clear primary endpoint, such as the percentage of patients achieving a ≥25% reduction in the area under the curve (AUC) for plasma glucose during a 75g OGTT at the end of the treatment period.[21]

-

Secondary Outcome Measures:

-

Changes in HbA1c, fasting plasma glucose, and insulin levels.

-

Changes in body weight, waist circumference, and blood pressure.

-

Lipid profile changes (LDL-C, HDL-C, Triglycerides).

-

Biomarkers of 11β-HSD1 activity, such as the urinary ratio of (THF + 5α-THF) / THE.[24]

-

-

Safety Monitoring: Assess safety through adverse event reporting, vital signs, ECGs, and clinical laboratory analyses.[22]

Conclusion and Future Directions

The inhibition of 11β-HSD1 remains a scientifically robust and attractive strategy for treating metabolic diseases. The clear link between localized glucocorticoid excess and the features of metabolic syndrome provides a strong therapeutic rationale. While preclinical data are compelling, the modest efficacy observed in some human trials suggests that the path forward requires a more nuanced approach.[3][17] Future research should focus on identifying patient populations most likely to benefit, exploring combination therapies (e.g., with metformin), and investigating indications beyond T2DM, such as cognitive disorders, non-alcoholic fatty liver disease (NAFLD), and specific inflammatory conditions where 11β-HSD1 plays a significant role.[7][14] The development of more potent and tissue-selective inhibitors, coupled with sophisticated trial designs, will be crucial to unlocking the full therapeutic potential of targeting this fundamental enzyme.

References

- 1. academic.oup.com [academic.oup.com]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Tissue-specific dysregulation of cortisol regeneration by 11βHSD1 in obesity: has it promised too much? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 11β-HSD1 inhibitors for the treatment of type 2 diabetes and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 in antidiabetic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Adipose tissue expression of 11b-Hydroxysteroid dehydrogenase type 1 in cushing's syndrome and in obesity - Archives of Endocrinology and Metabolism [aem-sbem.com]

- 14. mdpi.com [mdpi.com]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. Proinflammatory cytokine induction of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in human adipocytes is mediated by MEK, C/EBPβ, and NF-κB/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 11β-hydroxysteroid dehydrogenase type 1 inhibitor use in human disease-a systematic review and narrative synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]